Asa-PS

Description

The exact mass of the compound 4-Azidosalicylic acid-phosphatidylserine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylserines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

124155-78-8 |

|---|---|

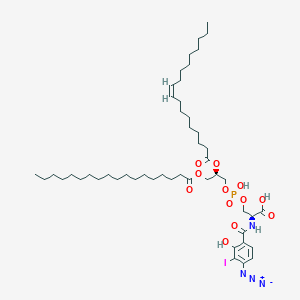

Molecular Formula |

C49H82IN4O12P |

Molecular Weight |

1077.1 g/mol |

IUPAC Name |

(2S)-2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C49H82IN4O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(55)63-37-40(66-45(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-64-67(61,62)65-39-43(49(59)60)52-48(58)41-35-36-42(53-54-51)46(50)47(41)57/h18,20,35-36,40,43,57H,3-17,19,21-34,37-39H2,1-2H3,(H,52,58)(H,59,60)(H,61,62)/b20-18-/t40-,43+/m1/s1 |

InChI Key |

GMXUBNQSYSYDKU-UYJAKLHWSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyms |

4-azidosalicylic acid-phosphatidylserine ASA-PS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phospholipid-Aspirin Complex (Asa-PS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Phospholipid-Aspirin Complex, a novel formulation designed to improve the gastrointestinal safety profile of aspirin (B1665792). While direct covalent conjugates of acetylsalicylic acid and phosphatidylserine (B164497) (Asa-PS) are not prominently described in the scientific literature, the term is often associated with the non-covalent phospholipid-aspirin complex, commercially known as Vazalore®. This guide will focus on the structure, mechanism, and clinical data related to this advanced aspirin formulation.

Core Concept and Chemical Structure

The fundamental innovation behind the Phospholipid-Aspirin Complex is the non-covalent association of aspirin with phospholipids (B1166683). This complex is designed to reduce the direct contact of acetylsalicylic acid with the gastric mucosa, thereby mitigating the risk of stomach irritation, ulcers, and bleeding commonly associated with traditional aspirin formulations.[1][2][3]

The drug delivery platform, termed PLxGuard™, facilitates the targeted release of aspirin.[2][4][5] Vazalore®, the FDA-approved product based on this technology, is a liquid-filled capsule containing this phospholipid-aspirin complex.[2][6] While the exact and complete composition is proprietary, it is understood to be a complex of aspirin with phospholipids. It is important to note that this is a complex and not a covalently bonded new chemical entity.

Chemical Structures of Core Components:

-

Acetylsalicylic Acid (Aspirin): An irreversible inhibitor of cyclooxygenase (COX) enzymes.[7] Its chemical formula is C₉H₈O₄.[8]

-

Phosphatidylserine: A class of phospholipids that are a major component of cell membranes.[9] It consists of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a serine residue.[9] The general structure is characterized by the headgroup containing the serine and phosphate moieties.[10]

Below is a conceptual representation of the non-covalent interaction within the Phospholipid-Aspirin Complex.

Caption: Conceptual model of the non-covalent association in this compound.

Mechanism of Action and Drug Delivery

The PLxGuard™ drug delivery system is engineered to allow for the targeted release of aspirin in the gastrointestinal tract.[2] Unlike enteric-coated aspirin which can have variable absorption, the phospholipid-aspirin complex is an immediate-release formulation. The liquid-filled capsule dissolves, releasing the complex which limits direct contact of aspirin with the stomach lining.[5] This is intended to reduce the topical injury to the gastric mucosa.[11]

The proposed mechanism for reduced gastric injury involves the phospholipid component's ability to maintain the hydrophobic barrier of the gastric mucosa.

Caption: Targeted release and gastric protection pathway of this compound.

Quantitative Data: Pharmacokinetics and Pharmacodynamics

Clinical studies have compared the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the Phospholipid-Aspirin Complex (PL-ASA) with immediate-release and enteric-coated aspirin.

Table 1: Pharmacokinetic Profile of PL-ASA (81 mg) vs. Enteric-Coated Aspirin (EC-ASA) (81 mg) [12][13]

| Parameter | PL-ASA (81 mg) | EC-ASA (81 mg) | p-value |

|---|---|---|---|

| Tmax (hours) | 1.01 | 4.00 | < 0.0001 |

| Cmax (ng/mL) | 720 | 368 | < 0.0001 |

| AUC₀-t (h*ng/mL) | 601 | 416 | 0.0013 |

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve.

Table 2: Pharmacodynamic Profile of PL-ASA (81 mg) vs. Enteric-Coated Aspirin (EC-ASA) (81 mg) [12]

| Parameter | PL-ASA (81 mg) | EC-ASA (81 mg) | p-value |

|---|

| Median Arachidonic Acid-induced Light Transmittance Aggregometry at 24h | 47% | 80.5% | 0.0022 |

These data indicate that PL-ASA results in faster and more complete absorption of aspirin compared to enteric-coated formulations, leading to more prompt and potent platelet inhibition.[12]

Experimental Protocols

Detailed proprietary synthesis and formulation protocols for Vazalore® are not publicly available. However, the principles of forming non-covalent lipid complexes and the synthesis of the individual components are well-established.

4.1. General Protocol for Aspirin Synthesis (Esterification)

Aspirin is synthesized via the esterification of salicylic (B10762653) acid with acetic anhydride, typically using an acid catalyst.[7]

-

Reactants: Salicylic acid, acetic anhydride.

-

Catalyst: Concentrated sulfuric acid or phosphoric acid.

-

Procedure:

-

Salicylic acid is mixed with acetic anhydride.

-

A small amount of acid catalyst is added.

-

The mixture is heated to facilitate the reaction.

-

Water is added to quench excess acetic anhydride.

-

The solution is cooled to crystallize the aspirin product.

-

The crude aspirin is collected by vacuum filtration and can be purified by recrystallization.

-

4.2. General Protocol for Phosphatidylserine Synthesis

Phosphatidylserine can be synthesized enzymatically. For instance, by the exchange of the head group of phosphatidylcholine or phosphatidylethanolamine (B1630911) with L-serine.[14]

-

Enzymes: Phosphatidylserine synthase 1 (PSS1) or 2 (PSS2).[14]

-

Substrates: Phosphatidylcholine (PC) or Phosphatidylethanolamine (PE), and L-Serine.[14]

-

General Reaction: PC + L-Serine → PS + Choline (catalyzed by PSS1) or PE + L-Serine → PS + Ethanolamine (catalyzed by PSS2).[14]

4.3. Characterization of Phospholipid-Aspirin Complex

The characterization of such a complex would involve a combination of analytical techniques to confirm the identity and purity of the components and to study their interaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structures of aspirin and the phospholipid, and to potentially study their interactions in solution.

-

Mass Spectrometry (MS): To determine the molecular weights of the components and to analyze their purity.

-

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of aspirin and the phospholipid in the complex.

-

Differential Scanning Calorimetry (DSC): To study the thermal properties of the complex and its components.

Caption: Workflow for the analytical characterization of this compound.

Summary and Future Directions

The Phospholipid-Aspirin Complex represents a significant advancement in aspirin formulation, offering a gastrointestinally safer alternative for patients requiring long-term aspirin therapy for cardiovascular protection.[11][15] Its unique delivery system ensures rapid and reliable absorption, leading to effective platelet inhibition.[12] Future research may focus on further elucidating the precise molecular interactions within the complex and exploring the potential of the PLxGuard™ platform for the delivery of other active pharmaceutical ingredients.

References

- 1. goodrx.com [goodrx.com]

- 2. fiercepharma.com [fiercepharma.com]

- 3. biomedicus.gr [biomedicus.gr]

- 4. PLx Pharma, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 5. uspharmacist.com [uspharmacist.com]

- 6. sec.gov [sec.gov]

- 7. Aspirin - Wikipedia [en.wikipedia.org]

- 8. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phosphatidylserine - Wikipedia [en.wikipedia.org]

- 10. Phosphatidylserines | C42H82NO10P | CID 9547096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. scholars.mssm.edu [scholars.mssm.edu]

- 13. Pharmacokinetic and pharmacodynamic profiles of a novel phospholipid-aspirin complex liquid formulation and low dose enteric-coated aspirin: results from a prospective, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactome | Synthesis of PS [reactome.org]

- 15. Pharmacokinetic and Pharmacodynamic Profile of a Novel Phospholipid Aspirin Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Mechanism of Action of Acetylsalicylic Acid: A Technical Guide

Introduction

Acetylsalicylic acid (ASA), commonly known as aspirin (B1665792), is a widely used nonsteroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action.[1] While the term "Asa-PS" is not standard in scientific literature, this guide will focus on the well-documented in vitro mechanisms of acetylsalicylic acid. Where relevant, potential interactions with phosphatidylserine (B164497) (PS), a phospholipid with anti-inflammatory properties, will be considered.[2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth overview of ASA's core mechanisms of action, supported by experimental data and methodologies.

Core Mechanisms of Action

ASA's therapeutic effects, including its anti-inflammatory, analgesic, antipyretic, and antiplatelet properties, stem from its ability to modulate key enzymatic and signaling pathways.[1][3] The primary mechanisms can be broadly categorized as COX-dependent and COX-independent.[3]

Cyclooxygenase (COX) Inhibition

A cornerstone of ASA's action is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] ASA acetylates a serine residue within the active site of these enzymes, blocking the entry of the substrate, arachidonic acid.[4] This prevents the synthesis of prostaglandins (B1171923) (PGs) and thromboxanes (TXs), key mediators of inflammation, pain, and platelet aggregation.[1][5]

While most NSAIDs are reversible inhibitors, ASA's irreversible action, particularly on platelet COX-1, is crucial for its lasting antiplatelet effect.[1][4] Interestingly, the acetylation of COX-2 by ASA does not completely abolish its enzymatic activity. Instead, it shifts its catalytic specificity to produce 15(R)-hydroxyeicosatetraenoic acid (15R-HETE) and aspirin-triggered lipoxins (ATLs), which are potent anti-inflammatory mediators.[6][7]

Table 1: Quantitative Data on ASA's Inhibition of COX Enzymes

| Parameter | Value | Cell/System | Reference |

| COX-2 IC50 | ~50 µM | Recombinant human COX-2 | [6] |

| COX-1 Inhibition | Irreversible acetylation | Platelets | [4] |

| PGE2 & PGD2 Inhibition | Significant | Recombinant human COX-2 | [6] |

| 15R-PGE2 & 15R-PGD2 Induction | ~2-fold increase | Recombinant human COX-2 | [6] |

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

Beyond COX inhibition, ASA exerts significant anti-inflammatory effects by suppressing the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[8][9] NF-κB is a master regulator of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[10] ASA has been shown to inhibit the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[8] By preventing the degradation of IκB, ASA sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes.[10][11]

Table 2: Quantitative Data on ASA's Inhibition of the NF-κB Pathway

| Parameter | Value | Cell/System | Reference |

| IKKβ IC50 | 80 µM | Purified protein in vitro | [8] |

| NF-κB-DNA Binding | Decreased | ER(-) breast cancer cells | [11] |

| NF-κB Luciferase Activity | Decreased | ER(-) breast cancer cells | [11] |

Induction of Apoptosis

ASA can induce apoptosis, or programmed cell death, in various cancer cell lines, contributing to its chemopreventive properties.[12][13][14] This effect is often observed at concentrations higher than those required for anti-inflammatory effects.[12] The induction of apoptosis by ASA can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] Key events include the alteration of the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.[14]

Table 3: Quantitative Data on ASA-Induced Apoptosis

| Parameter | Concentration | Cell Line | Duration | Result | Reference |

| Apoptosis Induction | ≥1 mM | HT-29 colon adenocarcinoma | 72 hr | 45% TUNEL positive at 3 mM | [12] |

| Cell Viability | 2.5-10 mM | Human breast cancer cell lines | 24-72 hr | Dose- and time-dependent decrease | [13] |

| Caspase-3, -8, -9 Activation | Concentration-dependent | HepG2 hepatocellular carcinoma | 24 hr | Increased activity | [14] |

Modulation of Cytokine Production

ASA exhibits complex, dose-dependent effects on cytokine production. While it is generally considered anti-inflammatory, some studies show that at certain concentrations, it can enhance the production of specific cytokines.[15][16] For instance, physiologically relevant concentrations of ASA have been found to increase the production of IL-1β, IL-10, and IL-6 in response to Toll-like receptor (TLR) stimulation in whole blood assays.[15][16] This effect may be linked to the reduction of prostaglandin (B15479496) E2 (PGE2), which can have immunosuppressive properties.[15][16] Conversely, at higher, anti-inflammatory doses, ASA has been shown to reduce circulating levels of pro-inflammatory cytokines like M-CSF and IL-6.[17]

Table 4: Effects of ASA on Cytokine Production

| Cytokine | Effect | Concentration/Dose | Cell/System | Reference |

| IL-1β, IL-10, IL-6 | Increased production | 0.02 and 0.2 mg/ml | Human whole blood (TLR-stimulated) | [15] |

| IFN-γ | Increased production | 0.02 and 0.2 mg/ml | Human whole blood (TLR-stimulated) | [15] |

| M-CSF, IL-6, CRP | Reduced levels | 300 mg (in vivo study with ex vivo analysis) | Patients with chronic stable angina | [17] |

| PGI2, PGE2 | Inhibited formation | 10⁻⁴–10⁻¹⁰ M | Human umbilical vein endothelial cells (HUVEC) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate ASA's in vitro mechanism of action.

COX Activity Assay

-

Objective: To determine the inhibitory effect of ASA on COX-1 and COX-2 activity.

-

Methodology:

-

Recombinant human COX-2 enzyme (75 nM) is pre-incubated with varying concentrations of aspirin (1 µM to 1 mM) or vehicle control for 1 hour.[6]

-

The substrate, arachidonic acid (30 µM), is added to initiate the enzymatic reaction, which proceeds for 15 minutes.[6]

-

The reaction is stopped, and an internal standard (e.g., d4-PGE2) is added.[6]

-

The products (PGE2, PGD2, 15R-PGE2, 15R-PGD2) are extracted and quantified using liquid chromatography-mass spectrometry (LC-MS).[6]

-

The IC50 value is calculated from the dose-response curve.[6]

-

NF-κB Activity Assay (Luciferase Reporter Assay)

-

Objective: To measure the effect of ASA on NF-κB transcriptional activity.

-

Methodology:

-

Cells (e.g., breast cancer cell lines) are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.[8]

-

After transfection, cells are treated with ASA or a vehicle control for a specified duration (e.g., 24 hours).[11]

-

Cells are then stimulated with an NF-κB activator (e.g., TNF-α) if the cell line does not have constitutive NF-κB activity.

-

Cell lysates are prepared, and luciferase activity is measured using a luminometer.[8]

-

Results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Apoptosis Assay (TUNEL Assay)

-

Objective: To detect DNA fragmentation characteristic of apoptosis.

-

Methodology:

-

Cells (e.g., HT-29) are cultured on coverslips and treated with ASA (e.g., ≥1 mM) for a specific time (e.g., 72 hours).[12]

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent solution.[12]

-

The TUNEL (TdT-mediated dUTP Nick End Labeling) reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, is added to the cells.[12]

-

TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.[12]

-

The cells are washed, and the fluorescence is visualized and quantified using fluorescence microscopy.[12]

-

Cytokine Measurement (ELISA)

-

Objective: To quantify the concentration of specific cytokines in cell culture supernatants or plasma.

-

Methodology:

-

A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.

-

Samples (cell culture supernatants or plasma) and standards are added to the wells and incubated.[7][17]

-

The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.

-

After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

The concentration of the cytokine in the samples is determined by comparison to the standard curve.

-

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were generated using the DOT language for Graphviz.

Caption: ASA's COX-dependent mechanism of action.

Caption: ASA's inhibition of the NF-κB signaling pathway.

Caption: Experimental workflow for studying ASA-induced apoptosis.

Potential Role of Phosphatidylserine (PS)

While direct studies on "this compound" are lacking, the known anti-inflammatory properties of phosphatidylserine (PS) suggest a potential for synergistic or additive effects with ASA.[2] PS, a component of high-density lipoprotein (HDL), has been shown to enhance the anti-inflammatory effects of reconstituted HDL (rHDL) in macrophages.[2] This is achieved by modulating Akt and p38 MAPK signaling pathways through the scavenger receptor class B type I (SR-BI).[2]

A hypothetical "this compound" interaction could involve:

-

Enhanced Anti-inflammatory Signaling: ASA's known effects on NF-κB and COX pathways could be complemented by PS-mediated modulation of other inflammatory signaling cascades.

-

Improved Bioavailability or Cellular Uptake: The lipid nature of PS could potentially influence the cellular uptake or localization of ASA, although this is purely speculative without experimental evidence.

Further research is warranted to explore the potential interactions between ASA and PS and to determine if a combined formulation or co-administration could offer enhanced therapeutic benefits.

Conclusion

The in vitro mechanism of action of acetylsalicylic acid is complex and multifaceted, extending beyond its well-established role as a COX inhibitor. Its ability to modulate the NF-κB signaling pathway, induce apoptosis in cancer cells, and influence cytokine production underscores its diverse pharmacological profile. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important therapeutic agent. While the concept of an "this compound" interaction remains to be explored, the individual anti-inflammatory properties of both ASA and phosphatidylserine suggest a promising area for future investigation.

References

- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 2. Phosphatidylserine enhances anti-inflammatory effects of reconstituted HDL in macrophages via distinct intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylsalicylic Acid–Primus Inter Pares in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of a selective cyclooxygenase-2 inhibitor with aspirin and NO-releasing aspirin in the human gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel aspirin prodrug inhibits NFκB activity and breast cancer stem cell properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric Oxide-Releasing Aspirin Suppresses NF-κB Signaling in Estrogen Receptor Negative Breast Cancer Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of aspirin on induction of apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aspirin induces apoptosis in vitro and inhibits tumor growth of human hepatocellular carcinoma cells in a nude mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physiologically relevant aspirin concentrations trigger immunostimulatory cytokine production by human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physiologically relevant aspirin concentrations trigger immunostimulatory cytokine production by human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

synthesis and characterization of Asa-PS

An in-depth analysis of the publicly available scientific literature reveals no specific compound designated "Asa-PS" related to synthesis, characterization, or signaling pathways. The search results consistently interpret "this compound" as the American Society of Anesthesiologists Physical Status (this compound) Classification System, a tool used to assess the overall health of a patient before surgery.

This suggests that "this compound" may be an internal laboratory code, a novel or unpublished compound, or an abbreviation not yet recognized in the broader scientific community. Without the full chemical name or a more specific identifier, a comprehensive technical guide on its synthesis, characterization, and related signaling pathways cannot be compiled.

To proceed with your request, please provide the complete and unabbreviated name of the compound of interest. Once the correct chemical identity is established, a thorough literature search can be conducted to gather the necessary data for a detailed technical whitepaper, including:

-

Synthesis and Characterization Data: Information regarding the synthetic route, reaction conditions, purification methods, and analytical data (e.g., NMR, mass spectrometry, HPLC) will be collected and organized.

-

Experimental Protocols: Detailed methodologies for the synthesis and characterization will be extracted from relevant publications.

-

Signaling Pathways and Mechanism of Action: The biological activity and molecular interactions of the compound will be investigated to delineate its signaling pathways.

Upon successful identification and data retrieval, the requested technical guide, complete with tabulated quantitative data and Graphviz diagrams of relevant workflows and pathways, will be generated.

An In-depth Technical Guide on the Biological Activity and Targets of Asa-PS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Asa-PS, a photoactivatable analog of phosphatidylserine (B164497) (PS). This compound, chemically identified as 4-azidosalicylic acid-phosphatidylserine, is a powerful tool in molecular and cellular biology, primarily utilized for photoaffinity labeling to investigate protein-lipid interactions. This document details the known biological applications and molecular targets of this compound, with a particular focus on its use in elucidating the structure and function of membrane-bound proteins. We present available quantitative data, detailed experimental protocols for its synthesis and application, and visualizations of the associated molecular interactions and experimental workflows.

Introduction to this compound

This compound is a synthetic derivative of phosphatidylserine, a ubiquitous phospholipid typically sequestered in the inner leaflet of the plasma membrane. The key feature of this compound is the incorporation of a photoactivatable aryl azide (B81097) group (4-azidosalicylic acid) attached to the head group of the phosphatidylserine molecule. This modification allows for the formation of a covalent bond with nearby molecules upon exposure to ultraviolet (UV) light, making it an invaluable probe for identifying and mapping the binding sites of lipid-interacting proteins. The iodine-125 (B85253) radiolabeling of this compound (¹²⁵I-ASA-PS) further enables sensitive detection and quantification of these interactions.

Biological Activity and Applications

The primary biological application of this compound is in photoaffinity labeling , a technique used to identify and characterize the specific regions of membrane proteins that interact with the headgroup of phosphatidylserine.[1][2] This method provides high-resolution insights into the structural basis of protein-lipid interactions, which are crucial for a multitude of cellular processes, including signal transduction, membrane trafficking, and apoptosis.

Molecular Targets of this compound

The most extensively studied molecular target of this compound is the nicotinic acetylcholine (B1216132) receptor (AchR) , a neurotransmitter receptor found in the cell membranes of neurons and muscle cells.[1][2]

Nicotinic Acetylcholine Receptor (AchR)

Studies utilizing ¹²⁵I-ASA-PS have successfully identified the lipid-contacting domains of the AchR from Torpedo californica.[1][2] Upon photoactivation, this compound covalently labels all four subunits of the AchR, indicating that all subunits are in contact with the phospholipid headgroups of the membrane.[1]

Quantitative Data on AchR Subunit Labeling:

| Subunit | Relative Labeling Incorporation | Reference |

| α | ~2x | [1] |

| β | 1x | [1] |

| γ | 1x | [1] |

| δ | 1x | [1] |

Further analysis through enzymatic digestion of the labeled α-subunit has pinpointed the regions of interaction. The majority of the ¹²⁵I-ASA-PS label was found to be incorporated into the transmembrane domains of the α-subunit, specifically within fragments containing the M1, M2, M3, and M4 hydrophobic regions.[1] This demonstrates the utility of this compound in mapping the topology of membrane-embedded proteins.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the chemical modification of phosphatidylserine with 4-azidosalicylic acid. While detailed, proprietary synthesis protocols are not fully disclosed in the public literature, the general approach involves the coupling of the N-hydroxysuccinimide (NHS) ester of 4-azidosalicylic acid to the primary amine of the serine headgroup of phosphatidylserine.

Diagram of this compound Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Photoaffinity Labeling Protocol using this compound

The following is a generalized protocol for using this compound to label a target membrane protein.

-

Reconstitution of Target Protein: The purified membrane protein of interest is reconstituted into lipid vesicles containing this compound. The lipid composition of the vesicles should be optimized to ensure the proper folding and function of the protein.

-

Incubation: The reconstituted protein-lipid vesicles are incubated to allow for equilibrium binding of this compound to the protein.

-

Photolysis: The sample is irradiated with UV light (typically at a wavelength where the aryl azide absorbs, e.g., >300 nm) to activate the azide group, leading to the formation of a highly reactive nitrene intermediate. This intermediate rapidly inserts into nearby C-H or N-H bonds, forming a stable covalent linkage with the protein.

-

Quenching and Analysis: The reaction is quenched, and the labeled protein is isolated. The location of the covalent modification can be determined by various analytical techniques, such as enzymatic or chemical cleavage of the protein followed by mass spectrometry or sequencing of the radiolabeled peptide fragments.

Diagram of Photoaffinity Labeling Workflow

Caption: Workflow for photoaffinity labeling of a membrane protein with this compound.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself actively modulates specific signaling pathways in the same manner as a signaling molecule. Its primary role is that of a structural probe. However, by identifying the binding sites for phosphatidylserine on key signaling proteins, this compound can provide critical insights into how these proteins are regulated by the lipid environment. For instance, the interaction of signaling proteins with PS in the plasma membrane is a crucial step in many signaling cascades, including the activation of Protein Kinase C (PKC) and the recruitment of proteins with C2 domains.

Diagram of this compound's Role in Investigating Signaling

Caption: Logical flow of how this compound is used to understand protein signaling.

Conclusion and Future Directions

This compound is a specialized molecular tool with a defined, yet critical, role in the study of membrane biology. Its ability to covalently label lipid-binding proteins upon photoactivation provides a powerful method for mapping protein-lipid interaction sites at high resolution. While its known biological activity is primarily as a probe rather than a modulator of cell function, the information it provides is essential for understanding the regulation of membrane proteins and associated signaling pathways. Future applications of this compound could involve its use in more complex biological systems to identify novel PS-binding proteins and to elucidate the structural basis for their function and regulation. Further development of similar photoactivatable lipid probes will continue to be a valuable endeavor for advancing our understanding of cellular membranes.

References

solubility and stability of Asa-PS in common solvents

An In-depth Technical Guide on the Solubility and Stability of Aspirin-Phosphatidylserine (Asa-PS) Complexes

Disclaimer: The term "this compound" is not a standard chemical nomenclature. This guide is prepared based on the scientific hypothesis that "this compound" refers to a complex of Acetylsalicylic Acid (Aspirin, ASA) and Phosphatidylserine (B164497) (PS). Data and methodologies presented herein are based on studies of aspirin (B1665792) and its complexes with closely related phospholipids (B1166683), such as those found in soya-phospholipid, and are intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.

Introduction

Aspirin, or Acetylsalicylic Acid (ASA), is a widely utilized non-steroidal anti-inflammatory drug (NSAID). Its therapeutic efficacy is often hampered by its poor aqueous solubility and its propensity to cause gastrointestinal irritation. To mitigate these challenges, formulation strategies involving the complexation of aspirin with phospholipids have been explored. Phospholipids, being amphiphilic molecules and key components of cell membranes, can form complexes with drug molecules, thereby altering their physicochemical properties. This guide focuses on the solubility and stability of a putative complex between aspirin and phosphatidylserine (this compound). Such a complex is anticipated to enhance the lipophilicity and membrane permeability of aspirin, potentially leading to improved bioavailability and a more favorable safety profile.

Solubility of this compound

The complexation of aspirin with phospholipids significantly enhances its solubility in both aqueous and organic media. This is attributed to the amphiphilic nature of the resulting complex, which can reduce the interfacial tension between the drug and the solvent and form micelles.

Quantitative Solubility Data

The following table summarizes the solubility data for an aspirin-phospholipid complex, which serves as a surrogate for this compound, in comparison to aspirin alone.

| Compound | Solvent | Solubility (mg/mL) | Fold Increase | Reference |

| Aspirin | pH 1.2 HCl Buffer | 3.3 ± 0.21 | - | [1][2][3] |

| Aspirin-Phospholipid Complex | pH 1.2 HCl Buffer | 12.8 ± 0.54 | ~3.9 | [1][2][3] |

| Aspirin | n-Octanol | 10.2 ± 0.48 | - | [1][2][3] |

| Aspirin-Phospholipid Complex | n-Octanol | 25.6 ± 1.12 | ~2.5 | [1][2][3] |

Data presented is for a complex of aspirin with soya-phospholipid (80% purity), which is a mixture of phospholipids including phosphatidylcholine, and is used here as a representative model for an this compound complex.

Stability of this compound

The stability of the this compound complex is primarily dictated by the stability of the aspirin molecule itself, which is susceptible to hydrolysis. The phospholipid component is generally stable under typical storage conditions but may be subject to oxidative degradation if unsaturated fatty acid chains are present.

Degradation Pathway and Kinetics

The primary degradation pathway for aspirin is the hydrolysis of the acetyl ester bond, yielding salicylic (B10762653) acid and acetic acid. This reaction is catalyzed by the presence of moisture and is significantly influenced by pH and temperature. The degradation generally follows first-order kinetics.

Quantitative Stability Data

The stability of aspirin in aqueous solution at various temperatures is presented below. It is anticipated that the this compound complex, when in solution, will exhibit a similar degradation profile, although the rate may be influenced by the phospholipid matrix.

| Temperature (°C) | Solvent | Initial Concentration | Concentration after 7 days | % Remaining | Reference |

| 25 ± 2 | Distilled Water | 100 µg/mL | < 90 µg/mL (after 1 day) | < 90% | |

| 4 ± 2 | Distilled Water | 100 µg/mL | > 90 µg/mL | > 90% | |

| -20 ± 2 | Distilled Water | 100 µg/mL | > 90 µg/mL | > 90% | |

| 25 ± 2 | Normal Saline | 100 µg/mL | < 90 µg/mL (after 1 day) | < 90% | |

| 4 ± 2 | Normal Saline | 100 µg/mL | > 90 µg/mL | > 90% | |

| -20 ± 2 | Normal Saline | 100 µg/mL | > 90 µg/mL | > 90% |

Stability is defined as the retention of at least 90% of the initial aspirin concentration.

Experimental Protocols

Synthesis of Aspirin-Phospholipid Complex (Solvent Evaporation Method)

This protocol describes a general method for preparing an aspirin-phospholipid complex.[2]

-

Dissolution: Dissolve equimolar concentrations of aspirin and the phospholipid (e.g., soya-phosphatidylcholine or phosphatidylserine) in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.

-

Solvent Evaporation: Remove the solvent under vacuum at 40°C using a rotary evaporator. This will result in the formation of a thin film of the complex on the flask wall.

-

Drying: Collect the dried residue (the complex) and place it in a vacuum desiccator overnight to remove any residual solvent.

-

Characterization: The resulting complex should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm its formation.

Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of the this compound complex.[4][5][6]

-

Preparation of Saturated Solution: Add an excess amount of the this compound complex to a known volume of the desired solvent (e.g., pH 1.2 HCl buffer, phosphate (B84403) buffer pH 7.4, water, n-octanol) in a sealed container.

-

Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of aspirin in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method for this compound

This protocol describes a stability-indicating HPLC method to quantify aspirin in the presence of its degradation products.[7][8][9][10]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:10:60, v/v), with the pH adjusted to 3.0 with o-phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm or 254 nm.

-

-

Procedure for Forced Degradation Study:

-

Acid Hydrolysis: Dissolve the this compound complex in a solution of 0.1 N HCl and heat at 80°C for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the this compound complex in a solution of 0.1 N NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of the this compound complex with 3% hydrogen peroxide at room temperature for a specified time.

-

Thermal Degradation: Expose the solid this compound complex to dry heat (e.g., 105°C) for a specified period.

-

Photostability: Expose a solution of the this compound complex to UV light (e.g., 254 nm) for a specified duration.

-

Analysis: Analyze the stressed samples using the validated HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent aspirin peak.

-

Visualizations

Diagram of Aspirin-Phosphatidylserine Interaction

Caption: Interaction between Aspirin and Phosphatidylserine.

Experimental Workflow for Solubility Study

Caption: Workflow for Solubility Determination.

Experimental Workflow for Stability Study

Caption: Workflow for Stability Study.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. ijpca.org [ijpca.org]

Unraveling "Asa-PS": A Case of Mistaken Identity in Molecular Inquiry

An in-depth investigation into the theoretical binding mode of a molecule designated "Asa-PS" to its target proteins has revealed a significant case of mistaken identity, with the acronym overwhelmingly referring to the American Society of Anesthesiologists Physical Status (this compound) classification system in scientific and medical literature. This classification is a crucial tool for assessing the preoperative health of patients and bears no relation to a specific molecular compound that would exhibit a binding mode to protein targets.

Our comprehensive search for "this compound" as a molecular entity across various scientific databases and search engines yielded no specific compound or drug with this designation. The consistent and predominant results pointed exclusively to the this compound system, a grading method used by anesthesiologists to stratify patients based on their overall health and the presence of systemic diseases.[1][2][3][4][5][6]

The this compound classification system is a subjective scale ranging from ASA I (a normal healthy patient) to ASA VI (a declared brain-dead patient whose organs are being removed for donor purposes).[4] It is used to predict perioperative risk and guide anesthetic management.[6] The "PS" in this compound stands for Physical Status.

Given the complete absence of any public domain information linking "this compound" to a specific molecule with protein binding properties, it is concluded that the query likely stems from a misunderstanding or a misnomer. It is possible that "this compound" is an internal or proprietary code for a compound not yet disclosed in public research, an abbreviation for a more complex chemical name that is not readily searchable, or simply an error.

Without the correct identification of the molecule , it is impossible to provide a technical guide on its theoretical binding mode, associated quantitative data, experimental protocols, or signaling pathways as requested. Further clarification on the precise chemical identity of "this compound" is required to proceed with a meaningful scientific inquiry into its interactions with target proteins.

References

- 1. openanesthesia.org [openanesthesia.org]

- 2. Assignment of ASA-physical status relates to anesthesiologists’ experience: a survey-based national-study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asahq.org [asahq.org]

- 4. ASA physical status classification system - Wikipedia [en.wikipedia.org]

- 5. The ASA Physical Status Classification: What Is the Evidence for Recommending Its Use in Veterinary Anesthesia?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. American Society of Anesthesiologists Physical Status Classification System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Novel Aspirin Derivatives

Introduction: For over a century, aspirin (B1665792) (acetylsalicylic acid) has been a cornerstone therapeutic agent for its analgesic, anti-inflammatory, antipyretic, and anti-platelet properties[1][2]. Its primary mechanism involves the irreversible acetylation of cyclooxygenase (COX) enzymes, thereby inhibiting prostaglandin (B15479496) synthesis[3][4]. However, the clinical utility of aspirin, particularly in long-term prophylactic applications like cancer chemoprevention, is hampered by significant gastrointestinal side effects, including ulceration and bleeding[5][6][7]. This limitation stems from both local irritation caused by its carboxylic acid group and the systemic inhibition of cytoprotective prostaglandins (B1171923) via COX-1[8]. To mitigate these adverse effects while enhancing therapeutic efficacy, extensive research has focused on developing novel aspirin derivatives and prodrugs[5][7]. This guide details the core strategies, mechanisms, and experimental frameworks behind these next-generation compounds.

Key Classes of Novel Aspirin Derivatives

The development of aspirin derivatives primarily focuses on masking the free carboxyl group to reduce gastric irritation and creating hybrid compounds that possess additional therapeutic mechanisms.

Nitric Oxide-Donating Aspirin (NO-ASA)

NO-ASA derivatives are designed to release nitric oxide (NO), a signaling molecule with gastroprotective and potent anticancer properties. This approach aims to counteract the prostaglandin-depletion effects of aspirin in the gut and add a synergistic therapeutic action[9]. For instance, the derivative NCX-4016 demonstrated superior efficacy in a rat model of colon cancer, reducing aberrant crypt foci by 85% compared to aspirin's 64%, without the associated gastrointestinal irritation[9]. The para-isomer of NO-ASA (p-NO-ASA) has shown potent activity against estrogen receptor-negative (ER−) breast cancer cells, with IC50 values of 13 and 17 μM, a significant improvement over aspirin's >3000 μM[9].

Hydrogen Sulfide-Releasing Aspirin (HS-ASA)

Similar to NO, hydrogen sulfide (B99878) (H₂S) is a gaseous signaling molecule with protective effects on the gastric mucosa and independent anticancer activity. HS-releasing aspirin (HS-ASA) has shown significant efficacy against ER− breast cancer by promoting G0/G1 cell cycle arrest, inducing apoptosis, and reducing the expression of the inflammatory transcription factor NF-κB[9].

Hybrid NO- and H₂S-Releasing Aspirin (NOSH-ASA)

NOSH-aspirin compounds are hybrids engineered to release both NO and H₂S, combining the benefits of both classes of derivatives[10][11]. These compounds have demonstrated exceptionally potent anticancer activity across numerous human cancer cell lines, including colon, pancreatic, lung, breast, and leukemia[10][12]. NOSH-1, a prominent example, exhibited an IC50 of just 48 ± 3 nM in HT-29 colon cancer cells, making it thousands of times more potent than the parent drug while being devoid of cellular toxicity in assays[10][12]. In animal models, NOSH-aspirin effectively shrank human colon cancer tumors by 85% without adverse effects[13].

Phosphoaspirin

This novel derivative has shown remarkable anticancer efficacy, exhibiting 18- to 144-fold more potent growth inhibition across a range of cancer cell lines (colon, lung, liver, pancreas, breast) compared to conventional aspirin[9].

Other Conjugates and Prodrugs

-

Aspirin-Chalcone Conjugates: These hybrids have displayed strong anticancer activity against breast cancer by inducing G1/S cell cycle arrest and triggering apoptosis through the modulation of caspase-3, p53, and the Bax/Bcl-2 pathways.

-

Aspirin Amide Derivatives: Modifying the carboxylic acid group of aspirin into an amide has been explored to reduce gastric irritation while retaining anti-inflammatory activity. Certain amide derivatives have shown maximal anti-inflammatory effects with less ulcerogenic potential[14].

-

Colon-Targeted Prodrugs: To deliver aspirin specifically to the colon for preventing or treating colorectal cancer, prodrugs are designed with carriers like azo linkers or polysaccharides that are cleaved by colonic microflora[15].

Quantitative Data on Biological Activity

The enhanced potency of aspirin derivatives is a key driver of their development. The following tables summarize the reported in vitro anticancer activities.

Table 1: Anticancer Activity (IC₅₀) of Novel Aspirin Derivatives

| Derivative Class | Specific Compound | Cancer Cell Line | IC₅₀ Value | Fold Potency vs. Aspirin | Reference |

|---|---|---|---|---|---|

| NO-Aspirin | p-NO-ASA | MDA-MB-231 (Breast) | 13 µM | >230x | [9] |

| p-NO-ASA | SK-BR-3 (Breast) | 17 µM | >176x | [9] | |

| NOSH-Aspirin | NOSH-1 | HT-29 (Colon) | 48 ± 3 nM | >100,000x | [10][12] |

| NOSH Compounds | Various (11 lines) | Nanomolar range | 650x to >100,000x | [10] | |

| Phosphoaspirin | Phosphoaspirin | Multiple Lines | Not specified | 18x to 144x | [9] |

| Tubulin Inhibitor | 6d derivative | Not specified | 1.065 ng/mL | Not specified | |

Signaling Pathways and Mechanisms of Action

While traditional aspirin primarily targets COX enzymes, its novel derivatives engage a broader range of signaling pathways to exert their enhanced therapeutic effects.

Core Aspirin Mechanism: COX Inhibition

Aspirin irreversibly inhibits COX-1 and modifies COX-2 activity through the acetylation of a serine residue in the enzyme's active site. This blocks the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever[3][4].

Expanded Mechanism of Hybrid Derivatives (e.g., NOSH-Aspirin)

Hybrid derivatives like NOSH-aspirin initiate a multi-pronged attack on cancer cells. In addition to COX inhibition, the release of NO and H₂S triggers several downstream pathways. These molecules can inhibit NF-κB, a key regulator of inflammation and cell survival, and induce apoptosis by upregulating pro-apoptotic proteins like caspases[6][16]. This leads to cell cycle arrest and a potent, targeted anticancer effect[9].

Experimental Protocols & Workflows

General Synthesis of an Aspirin Amide Derivative

This protocol describes a general method for synthesizing aspirin amide derivatives by coupling aspirin with a primary amine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Methodology:

-

Activation of Aspirin: Dissolve aspirin (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Agent Addition: Add DCC (1.1 equivalents) to the solution and stir at 0°C for 15-20 minutes.

-

Amine Addition: Add the desired amine (e.g., 2-amino-5-ethyl-1,3,4-thiadiazole, 1 equivalent) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product using column chromatography or recrystallization to yield the final aspirin amide derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes, providing a quantitative measure of its inhibitory potency and selectivity[17].

Methodology:

-

Reagent Preparation: Prepare working solutions of recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds (aspirin derivatives) at a range of concentrations in a suitable buffer.

-

Enzyme Incubation: In a 96-well plate, add the reaction buffer, a heme cofactor, and the COX enzyme (either COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add the test compound at various concentrations to the designated wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (background).

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells simultaneously to start the enzymatic reaction.

-

Detection: After a brief incubation (e.g., 2-5 minutes at 37°C), add a colorimetric or fluorometric probe that reacts with the prostaglandin H₂ (PGH₂) product. The intensity of the signal is proportional to the enzyme activity.

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

References

- 1. True or false? challenges and recent highlights in the development of aspirin prodrugs -ORCA [orca.cardiff.ac.uk]

- 2. Synthesis and medicinal activity of structurally diverse aspirin analogs - American Chemical Society [acs.digitellinc.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Aspirin - Wikipedia [en.wikipedia.org]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Anti-cancer activity and potential mechanism of a novel aspirin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 8. Preparation and Characterization of a Novel Aspirin Derivative with Anti-Thrombotic and Gastric Mucosal Protection Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. NOSH-Aspirin: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NOSH-aspirin - Wikipedia [en.wikipedia.org]

- 12. [PDF] NOSH-Aspirin: A Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals. | Semantic Scholar [semanticscholar.org]

- 13. Could a NOSH-Aspirin-a-Day Keep Cancer Away? | The City College of New York [ccny.cuny.edu]

- 14. researchgate.net [researchgate.net]

- 15. rjpn.org [rjpn.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. benchchem.com [benchchem.com]

Introduction: The Dual Role of Phosphatidylserine

An In-depth Technical Guide on the Role of Phosphatidylserine (B164497) in Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Phosphatidylserine (PS) is an anionic phospholipid that is a vital component of eukaryotic cell membranes.[] In healthy cells, its distribution is asymmetric; it is predominantly located in the inner leaflet of the plasma membrane, facing the cytosol.[2][3] This localization is actively maintained by enzymes like flippase.[4] However, during processes such as apoptosis (programmed cell death), this asymmetry is disrupted. A large amount of PS is transferred to the outer leaflet of the cell membrane, where it acts as a crucial signaling molecule.[5][6][7] This externalized PS serves as an "eat-me" signal, promoting the recognition and phagocytosis of apoptotic cells by macrophages, thereby preventing an inflammatory response.[6][8]

Beyond apoptosis, PS exposure on the outer membrane is also observed under various pathological conditions. It is a key feature on the surface of tumor cells and the endothelial cells of tumor blood vessels, where it contributes to an immunosuppressive tumor microenvironment.[2][9][10][11] This unique characteristic of being hidden in healthy states and exposed in diseased states makes PS an ideal biomarker and a prime target for targeted drug delivery systems.[10][11][12]

Core Mechanisms of PS-Mediated Drug Delivery

The therapeutic potential of PS in drug delivery hinges on its ability to act as a homing signal for specific cells and tissues.

Macrophage-Targeted Delivery

The most prominent mechanism is the targeting of macrophages. Nanocarriers, such as liposomes, that incorporate PS into their structure mimic apoptotic cells.[13] These PS-containing nanoparticles are preferentially recognized and engulfed by macrophages through specific or electrostatic interactions.[5][14] This strategy is highly effective for delivering drugs to macrophage-rich sites or for treating diseases where macrophages play a central role, such as visceral leishmaniasis, where the parasite resides within macrophages.[5][15]

Targeting the Tumor Microenvironment (TME)

In the TME, both cancer cells and the tumor vascular endothelium expose PS on their surface.[9][10][16] This provides a specific marker for targeting therapies directly to the tumor while sparing healthy tissues.[10][17] Drug delivery systems can be designed to bind to this exposed PS, concentrating the therapeutic payload at the tumor site. This approach is utilized by various platforms, including antibody-drug conjugates (ADCs), protein-drug conjugates (PDCs), and small-molecule drug conjugates (SMDCs).[9][18] For instance, bavituximab, a monoclonal antibody, functions by binding to a complex of PS and β2 glycoprotein-1 (β2GP1), thereby targeting the tumor vasculature.[9][19]

Immune Modulation

PS exposure on cancer cells can create an immunosuppressive environment, allowing the tumor to evade immune surveillance.[2][8] Targeting this exposed PS can help to reverse this suppression. For example, blocking PS can promote the maturation of M1 pro-inflammatory macrophages, enhance dendritic cell maturation, and increase T cell activity, thereby stimulating an anti-tumor immune response.[11][12][19]

PS-Based Drug Delivery Platforms

Several types of nanocarriers and conjugates have been developed to exploit PS for targeted therapy.

PS-Containing Liposomes

Liposomes are vesicles composed of a lipid bilayer and are excellent carriers due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs.[14][20] Incorporating PS into the liposomal membrane enhances their recognition and uptake by macrophages.[5][14] While this is beneficial for macrophage targeting, it can also lead to rapid clearance of the liposomes from the bloodstream by the mononuclear phagocyte system.[14] To overcome this limitation and achieve longer circulation times for targeting other tissues (like tumors), the surface of PS liposomes can be modified with polyethylene (B3416737) glycol (PEG), a process known as PEGylation.[14][21]

PS-Functionalized Nanoparticles

Solid nanoparticles can also be functionalized with PS. For example, gold nanoparticles (AuNPs) capped with PS have been shown to induce apoptosis in prostate and breast cancer cells.[17][22] In another application, decorating nanoparticles with PS was used to create an apoptotic cell-mimicry system to deliver dexamethasone (B1670325) to lung macrophages for alleviating acute lung injury.[13]

PS-Targeting Drug Conjugates

This approach involves linking a cytotoxic drug directly to a molecule that specifically binds to exposed PS.

-

Protein-Drug Conjugates (PDCs): These use PS-binding proteins, such as the C2A domain of synaptotagmin (B1177969) 1, fused to an antibody Fc fragment and conjugated to a potent drug like monomethyl auristatin E (MMAE).[9][18]

-

Small-Molecule Drug Conjugates (SMDCs): These utilize small molecules, like Zinc(II)-dipicolylamine (Zn-DPA), which has a high affinity for PS, to deliver a cytotoxic payload such as SN38 to the tumor microenvironment.[18][23]

Quantitative Data on PS-Based Systems

The following tables summarize key quantitative parameters from various studies on PS-based drug delivery systems.

Table 1: Physicochemical Properties of PS-Based Drug Carriers

| Carrier Type | Composition | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| PS Liposomes | Not Specified | Sertraline | 125 | -58 | Not Reported | [15] |

| Conventional PS Liposomes | DOPC/DOPS (90/10) | DiR (dye) | 126.3 ± 0.6 | -23.7 ± 0.6 | Not Applicable | [21] |

| PEGylated PS Liposomes | DOPC/DOPS/DSPE-PEG (85/10/5) | DiR (dye) | 123.6 ± 0.5 | -27.8 ± 0.5 | Not Applicable | [21] |

| PS-NPs (Apoptotic Mimic) | PLGA/PS | Dexamethasone | ~150 | Not Reported | ~80 |[13] |

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPS: 1,2-dioleoyl-sn-glycero-3-phospho-L-serine; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]; PLGA: Poly(lactic-co-glycolic acid)

Table 2: Preclinical Efficacy of PS-Based Drug Delivery Systems

| Delivery System | Drug | Disease Model | Key Outcome | Reference |

|---|---|---|---|---|

| PS Liposomes | Sertraline (1 mg/kg) | Murine Visceral Leishmaniasis | 89% reduction in liver parasite burden | [15] |

| PDC (Fc-Syt1-MMAE) | Monomethyl auristatin E (MMAE) | Mouse Xenograft Tumor Models | Potent anti-tumor effects | [9] |

| SMDC (BPRDP056) | SN38 | Pancreas, Prostate, Breast Tumor Models | Broad-spectrum anti-tumor activity | [18] |

| PS-AuNPs | - | Prostate & Breast Cancer Cells (in vitro) | Significant increase in DNA fragmentation (apoptosis) | [22] |

| PS-Decorated NPs | Dexamethasone | Murine Acute Lung Injury (ALI) | Effective reduction of inflammation and alleviation of ALI |[13] |

Key Experimental Protocols

Preparation of PS-Containing Liposomes (Thin-Film Hydration)

This method is widely used for preparing liposomes.[20]

-

Lipid Film Formation: The desired lipids (e.g., a 9:1 molar ratio of phosphatidylcholine to phosphatidylserine) and any hydrophobic drug are dissolved in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.[20]

-

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner wall of the flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. If encapsulating a hydrophilic drug, it is dissolved in this aqueous buffer.[24] This step results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Sonication/Extrusion): To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles or SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Characterization of Physicochemical Properties

-

Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard technique used to measure the mean hydrodynamic diameter (Z-Average) and the size distribution (PDI) of the nanoparticles in suspension.[25]

-

Zeta Potential: This is a measure of the surface charge of the nanoparticles and is determined using electrophoretic light scattering. It provides an indication of the stability of the colloidal suspension.

Quantification of Drug Encapsulation Efficiency

The encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the nanoparticles.

-

Separation of Free Drug: The nanoparticle suspension is centrifuged, or passed through a size-exclusion chromatography column, to separate the drug-loaded nanoparticles from the unencapsulated (free) drug.

-

Quantification: The amount of drug in the supernatant (free drug) or within the nanoparticles (after lysis with a suitable solvent) is quantified. Common analytical techniques include:

-

UV-Vis Spectrophotometry: Used for drugs with a chromophore, by measuring absorbance at a specific wavelength.[20][24]

-

High-Performance Liquid Chromatography (HPLC): A more sensitive and specific method for separating and quantifying the drug.[24]

-

Quantitative ¹H Nuclear Magnetic Resonance (qNMR): A rapid method that can quantify encapsulated drugs using an internal standard.[24][26]

-

-

Calculation: EE (%) = (Total Drug - Free Drug) / Total Drug * 100

Visualizing Pathways and Workflows

Caption: Phosphatidylserine (PS) translocation during apoptosis.

Caption: Macrophage targeting via PS-Liposomes.

Caption: Workflow for PS-liposome preparation and evaluation.

Caption: Mechanism of a PS-targeting drug conjugate.

Challenges and Future Perspectives

Despite its promise, PS-targeted drug delivery faces challenges. The primary issue for systemic delivery is the rapid clearance of PS-exposing nanoparticles by the mononuclear phagocyte system.[14] While PEGylation can increase circulation time, it may also shield the PS moiety, potentially reducing its targeting efficiency—a phenomenon known as the "PEG dilemma".[14][21] Therefore, optimizing the balance between stealth properties and targeting capability is crucial.

Future research is focused on developing novel PS-targeting agents with higher affinity and specificity.[12][18] This includes engineering new antibodies, proteins, and small molecules.[9][18][27] Furthermore, combining PS-targeting strategies with other therapies, particularly immunotherapy, is a promising avenue. By delivering immunostimulatory agents to the TME or by simply blocking the immunosuppressive PS signal, these combination therapies could significantly enhance anti-tumor responses.[19] The development of "smart" delivery systems that only expose PS in the target microenvironment could also help overcome clearance issues and improve specificity.

Conclusion

Phosphatidylserine's unique exposure on diseased cells provides a powerful and versatile platform for targeted drug delivery. By mimicking natural biological recognition signals, PS-based systems can selectively deliver therapeutic agents to macrophages and tumor sites, enhancing efficacy while minimizing off-target toxicity. From liposomes and nanoparticles to sophisticated drug conjugates, the strategies for exploiting this biomarker are diverse and continually evolving. While challenges related to in vivo stability and clearance remain, ongoing innovations in nanoparticle engineering and ligand design promise to further unlock the therapeutic potential of targeting phosphatidylserine for a range of human diseases, most notably cancer and inflammatory conditions.

References

- 2. Phosphatidylserine: The Unique Dual-Role Biomarker for Cancer Imaging and Therapy | MDPI [mdpi.com]

- 3. How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Phosphatidylserine (PS) Liposomes - CD Bioparticles [cd-bioparticles.net]

- 6. Phosphatidylserine receptor and apoptosis: consequences of a non-ingested meal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphatidylserine exposure during apoptosis reflects bidirectional trafficking between plasma membrane and cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Function and Immunotherapy Utilizing Phosphatidylserine-based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Phosphatidylserine with Calcium-dependent Protein-Drug Conjugates for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidylserine targeting for diagnosis and treatment of human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Phosphatidylserine-decorated delivery platform helps alleviate acute lung injury via potentiating macrophage targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphatidylserine (PS) - Creative Biolabs [creative-biolabs.com]

- 15. Sertraline Delivered in Phosphatidylserine Liposomes Is Effective in an Experimental Model of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Phosphatidylserine-Gold Nanoparticles (PS-AuNP) Induce Prostate and Breast Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BPRDP056, a novel small molecule drug conjugate specifically targeting phosphatidylserine for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting phosphatidylserine for Cancer therapy: prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholar.valpo.edu [scholar.valpo.edu]

- 21. mdpi.com [mdpi.com]

- 22. Phosphatidylserine-Gold Nanoparticles (PS-AuNP) Induce Prostate and Breast Cancer Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. repositorium.uminho.pt [repositorium.uminho.pt]

- 25. Towards the Development of Long Circulating Phosphatidylserine (PS)- and Phosphatidylglycerol (PG)-Enriched Anti-Inflammatory Liposomes: Is PEGylation Effective? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Targeting Phosphatidylserine with Calcium-Dependent Protein-Drug Conjugates for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Acetylsalicylic Acid (Aspirin) and its Interplay with Phosphatidylserine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Acetylsalicylic Acid (ASA), commonly known as Aspirin (B1665792), with a specific focus on its role in inducing phosphatidylserine (B164497) (PS) externalization, a key hallmark of apoptosis. This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

Acetylsalicylic Acid (ASA), a widely used nonsteroidal anti-inflammatory drug (NSAID), has garnered significant attention for its potential anticancer properties. Emerging evidence suggests that ASA can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A critical event in the apoptotic process is the translocation of the phospholipid phosphatidylserine from the inner to the outer leaflet of the plasma membrane. This externalization of phosphatidylserine serves as an "eat me" signal for phagocytes to clear the apoptotic cells. The term "Asa-PS" in the context of cytotoxicity screening likely refers to the investigation of Aspirin's ability to induce this phosphatidylserine externalization as a measure of its pro-apoptotic and cytotoxic effects.

This guide summarizes the cytotoxic effects of ASA on different cancer cell lines, provides detailed protocols for relevant in vitro assays, and illustrates the key signaling pathways involved in ASA-induced apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic effects of Acetylsalicylic Acid have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for ASA in various cancer cell lines.

Table 1: IC50 Values of Acetylsalicylic Acid in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Assay Method |

| Hep-2 | Laryngeal Carcinoma | 91.2 µg/mL[1] | 48 | MTT |

| HRT-18 | Colorectal Carcinoma | 3.12 ± 0.69 mM[2] | 24 | Hemocytometric counts |

| SW480 | Colorectal Adenocarcinoma | 1.48 ± 0.12 mM[2] | 24 | Hemocytometric counts |

| HT-29 | Colorectal Adenocarcinoma | 1.98 ± 0.68 mM[2] | 24 | Hemocytometric counts |

| DLD-1 | Colorectal Adenocarcinoma | 2.92 ± 0.58 mM[2] | 24 | Hemocytometric counts |

| LoVo | Colorectal Adenocarcinoma | 2.07 ± 0.25 mM[2] | 24 | Hemocytometric counts |

| HCT-116 | Colorectal Carcinoma | 2.71 ± 0.46 mM[2] | 24 | Hemocytometric counts |

| OE21 | Esophageal Squamous Cell Carcinoma | 1 - 7 mM[3] | Not Specified | MTT |

| OE33 | Esophageal Adenocarcinoma | 1 - 7 mM[3] | Not Specified | MTT |

| Flo-1 | Esophageal Adenocarcinoma | 1 - 7 mM[3] | Not Specified | MTT |

| HeLa | Cervical Cancer | Not specified, evaluation performed[4] | Not Specified | Plating efficiency, microprotein, and neutral red uptake tests |

Experimental Protocols

Accurate and reproducible experimental design is crucial for the assessment of cytotoxicity. This section provides detailed methodologies for key in vitro assays used to evaluate the cytotoxic and pro-apoptotic effects of Acetylsalicylic Acid.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilization solution, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of Acetylsalicylic Acid (e.g., 0, 10, 50, 100, 200 µg/ml) and incubate for a specified duration (e.g., 12, 24, or 48 hours).[1] Include a vehicle-treated control group.

-

MTT Addition: Following the treatment period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere.

-

Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Membrane Integrity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[5] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of lysed cells.[5]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Acetylsalicylic Acid as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).

-

Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 10 minutes to pellet the cells.

-

Sample Transfer: Carefully transfer a portion of the cell-free supernatant from each well to a new, optically clear 96-well plate.

-

Reaction Mixture Addition: Add the LDH assay reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

Stop Solution Addition: Add a stop solution to each well to terminate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Detection: Annexin V Staining for Phosphatidylserine Externalization

The Annexin V assay is a standard method for detecting early-stage apoptosis by identifying the externalization of phosphatidylserine.

Principle: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[6] Propidium Iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[7]

Protocol:

-

Cell Preparation and Treatment: Culture cells and treat them with Acetylsalicylic Acid as previously described.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

-

Washing: Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[7]

-